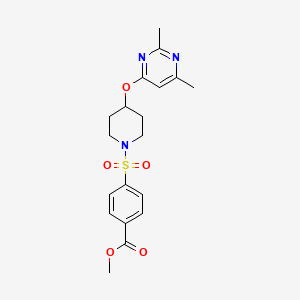

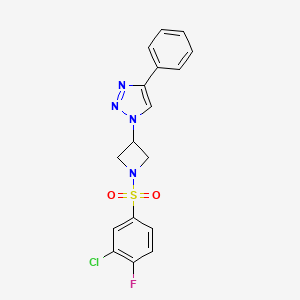

![molecular formula C16H14BrNO3 B2521294 2-[2-(4-溴苯基)乙酰氨基]-2-苯基乙酸 CAS No. 1103840-95-4](/img/structure/B2521294.png)

2-[2-(4-溴苯基)乙酰氨基]-2-苯基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid is a compound that is structurally related to various other compounds that have been synthesized and studied for their biological activities and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds such as 4-bromo-2,5-dimethoxyphenethylamine metabolites, benzoxazole derivatives, and phenylacetamide analogues have been investigated for their antimicrobial properties, metabolic pathways, and potential as inhibitors for enzymes like metallo-β-lactamase .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination, peptide coupling reactions, and the use of computational tools to optimize molecular structures. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved with a high yield through regioselective bromination . Similarly, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues were synthesized from hydroxyphenylacetic acid, indicating a versatile approach to creating a range of related compounds . The preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor also demonstrates the complexity and precision required in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR investigation and computational study, which provided insights into the optimized molecular structure and potential energy distribution . The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed the orientation of substituents and their electronic effects, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of related compounds, such as the deamination of 4-bromo-2,5-dimethoxyphenethylamine by monoamine oxidase followed by oxidation, highlight the importance of understanding the metabolic pathways and the role of enzymes in the transformation of these compounds . The peptide coupling reaction used in the synthesis of labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid is another example of the chemical reactions that are key to producing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their antimicrobial activities, charge transfer within the molecule, and hyper-conjugative interactions, have been analyzed. The antimicrobial study of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides showed that some synthesized compounds exhibit superior in vitro activity compared to standard drugs . The HOMO and LUMO analysis of the benzoxazole derivative provided information on the charge transfer within the molecule, which is relevant for further studies on non-linear optical (NLO) properties . The crystal structure analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed the formation of hydrogen-bonded dimers, which is significant for understanding the compound's solid-state properties .

科学研究应用

生物活性设计与合成

一系列杂环酰胺,包括 2-[2-(4-溴苯基)乙酰氨基]-2-苯基乙酸衍生物,被合成并评估了它们的潜在镇痛、抗炎和抗菌活性。这些化合物在抗炎和镇痛活性方面显示出有希望的结果,与 COX-1 和 COX-2 酶的对接研究表明有效的分子相互作用 (Nayak et al., 2014)。

金属离子分析中的螯合剂

N-(2-乙酰氨基)亚氨基二乙酸,一种与 2-[2-(4-溴苯基)乙酰氨基]-2-苯基乙酸结构相似的化合物,因其在金属离子缓冲液中的络合剂作用和作为用于金属离子分光光度测定的分析螯合剂而著称。它与重金属离子(如 La(III)、Y(III)、Ce(III) 和 UO2^2+)形成稳定的混合配离子的能力已通过电位法进行了研究,突出了其在分析化学和重金属解毒过程中的潜力 (Hamed et al., 1994)。

分析和药理学应用

该化合物已对其反应性、酸度和振动光谱进行了研究,表明其在分析化学中具有潜在的用途,并且可以作为合成更复杂分子的前体 (Srivastava et al., 2015)。此外,它已被用于合成具有抗沙门氏菌伤寒活性并经过评估的 2-氨基-1,3,4-恶二唑衍生物等生物活性分子,表明其在药物合成和药物发现中发挥着作用 (Salama, 2020)。

生物技术和制药工业用途

苯乙酸,与所讨论的化合物密切相关,在生物技术和制药工业中得到广泛使用,尤其是在青霉素 G 等 β-内酰胺抗生素的生产中。其重要的生物和药用活性,包括抗菌、镇痛和杀病毒特性,使其成为从水流中回收和纯化的重要物质 (Madan & Wasewar, 2017)。

属性

IUPAC Name |

2-[[2-(4-bromophenyl)acetyl]amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-13-8-6-11(7-9-13)10-14(19)18-15(16(20)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFMXLKOWKQYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)

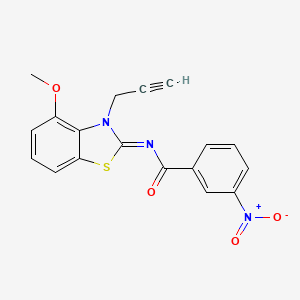

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)

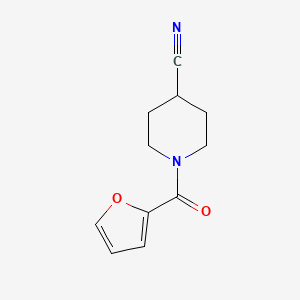

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

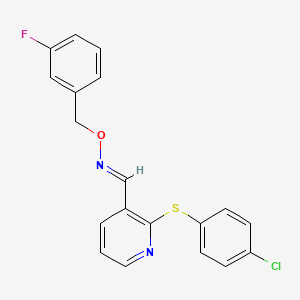

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)